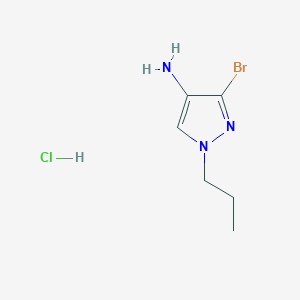![molecular formula C14H16BrN3O2 B12224599 3-Bromo-4-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B12224599.png)
3-Bromo-4-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-yl}oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-yl}oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a bromo group and an oxazole-pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-yl}oxy)pyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-yl}oxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
3-Bromo-4-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-yl}oxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the biological activity of pyridine and oxazole derivatives.
Mechanism of Action
The mechanism of action of 3-Bromo-4-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets. The oxazole and pyrrolidine moieties can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-4-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-yl}oxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a pyridine ring with an oxazole-pyrrolidine moiety makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C14H16BrN3O2 |
|---|---|
Molecular Weight |
338.20 g/mol |
IUPAC Name |
4-[[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]methyl]-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C14H16BrN3O2/c1-10-17-11(9-19-10)7-18-5-3-12(8-18)20-14-2-4-16-6-13(14)15/h2,4,6,9,12H,3,5,7-8H2,1H3 |
InChI Key |
PECYZLLAPUWCGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)CN2CCC(C2)OC3=C(C=NC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12224519.png)
![1-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12224527.png)

![2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-ethyl-3-oxooctahydroquinoxaline-1(2H)-carboxamide](/img/structure/B12224538.png)
![6-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12224542.png)

![[(1-ethyl-1H-pyrazol-3-yl)methyl]isobutylamine](/img/structure/B12224563.png)
![N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]oxane-2-carboxamide](/img/structure/B12224569.png)
![N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B12224576.png)
![5-Chloro-6-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B12224578.png)
![1-(cyclopentylmethyl)-N-[2-(diethylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12224579.png)
![2-(ethylsulfanyl)-1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-benzimidazole](/img/structure/B12224583.png)
![4-(Hydroxymethyl)-1-[(oxolan-2-yl)methyl]pyrrolidin-2-one](/img/structure/B12224591.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B12224594.png)
